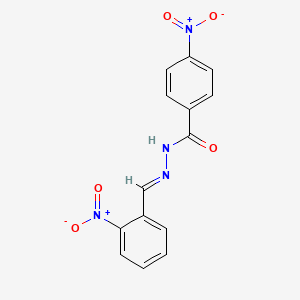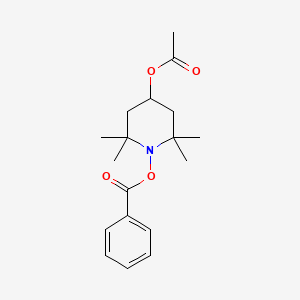
N-cycloheptyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTB belongs to the class of benzamide derivatives and has been found to have promising effects in various studies.
Wirkmechanismus
The exact mechanism of action of N-cycloheptyl-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes and signaling pathways. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cycloheptyl-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research involving N-cycloheptyl-3-(4H-1,2,4-triazol-4-yl)benzamide. One potential area of research is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antitumor agent. Furthermore, the development of new formulations and delivery systems for this compound may improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of N-cycloheptyl-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction between 3-amino-N-cycloheptylbenzamide and 4H-1,2,4-triazole-3-thiol in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various fields of research. It has been found to exhibit antifungal, antibacterial, and antitumor activities. This compound has been shown to inhibit the growth of certain fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Eigenschaften
IUPAC Name |
N-cycloheptyl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(19-14-7-3-1-2-4-8-14)13-6-5-9-15(10-13)20-11-17-18-12-20/h5-6,9-12,14H,1-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOBRGWAHDWZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5327824.png)
![1-(4-ethylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5327826.png)
![1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5327834.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)
![ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)
![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)


![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327888.png)

![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5327911.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5327918.png)